molecular formula C13H18BFN2O3 B1408865 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid CAS No. 1704073-51-7

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

カタログ番号: B1408865
CAS番号: 1704073-51-7
分子量: 280.11 g/mol
InChIキー: HPDFNSYESGZIJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a 4-ethylpiperazine-1-carbonyl group.

特性

IUPAC Name

[4-(4-ethylpiperazine-1-carbonyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(14(19)20)9-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFNSYESGZIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylene diamine with 1,2-dichloroethane in the presence of a base such as sodium hydroxide.

    Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the piperazine ring using ethyl bromide or ethyl iodide under basic conditions.

    Carbonylation: The carbonyl group can be introduced by reacting the ethylpiperazine with phosgene or a suitable carbonylating agent.

    Formation of the Fluorophenylboronic Acid Moiety: The fluorophenylboronic acid moiety can be synthesized by reacting 3-fluorophenylboronic acid with a suitable boronating agent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key examples include:

Table 1: Representative Suzuki-Miyaura Reactions

Reaction PartnerCatalyst SystemConditionsYieldApplicationSource
3,5-Dibromo-4-methylpyridineXPhos Pd G2, K3PO41,4-Dioxane/H2O, 85°C47%Synthesis of biphenyl intermediates
Aromatic methyl estersPd(dppf)Cl2, Na2CO3Microwave, 110°C52–99%Functionalized pyridine derivatives

The boronic acid group reacts selectively with brominated aromatic systems under mild conditions. For instance, coupling with 3,5-dibromo-4-methylpyridine generates intermediates for kinase inhibitors targeting ALK2 .

Miyaura Borylation Follow-Up Reactions

While the compound itself is a boronic acid, its boronate ester derivatives (e.g., pinacol boronate) are used in sequential coupling steps:

Scheme 1: Sequential Coupling Strategy

  • Miyaura Borylation : Conversion of aryl bromides to boronate esters using bis(pinacolato)diboron and Pd catalysts .

  • Suzuki Coupling : Reaction with halogenated partners (e.g., 5-chloro-4-methoxythiophene-3-carboxamide) under aqueous basic conditions .

Stability and Handling Considerations

  • Solubility : Typically handled in polar aprotic solvents (e.g., DMSO, DMF) or 1,4-dioxane/water mixtures .

  • Protection/Deprotection : The ethylpiperazine group remains stable under acidic (TFA) and basic (K2CO3) conditions used in coupling reactions .

Selectivity in Polyhalogenated Systems

The fluorine substituent at the 3-position directs para-selectivity in couplings, as demonstrated in analogues like 3-fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid . Steric effects from the ethylpiperazine group further influence reactivity with bulky electrophiles.

Limitations and Challenges

  • hERG Inhibition Risk : Derivatives with similar piperazine motifs show moderate hERG channel binding (IC50 ≈ 8 μM) , necessitating structural optimization.

  • Purification : Requires reverse-phase chromatography due to polar boronic acid and piperazine functionalities .

科学的研究の応用

Cancer Therapy

One of the primary applications of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is in the development of targeted cancer therapies. It has been identified as a potential inhibitor of Ras proteins, which are critical in cell signaling pathways associated with cancer progression.

  • Case Study : A study outlined in patent WO2021108683A1 describes the use of this compound in the formation of conjugates that inhibit Ras proteins, thereby reducing tumor growth in various cancer models . The research indicates that administering this compound can lead to significant decreases in tumor size and improved survival rates in preclinical models.

Protein Targeting

The boronic acid functional group allows for selective binding to diol-containing biomolecules, making this compound useful for protein targeting in therapeutic applications.

  • Mechanism : The compound can form reversible covalent bonds with specific amino acids in target proteins, which can modulate their activity and influence cellular processes . This property is particularly valuable in designing drugs that require precise interactions with biological macromolecules.

Pharmaceutical Development

In pharmaceutical formulations, this compound can serve as an active pharmaceutical ingredient (API) or as part of a combination therapy with other agents to enhance efficacy.

  • Formulation Insights : Research indicates that this compound can be incorporated into various delivery systems, including liposomes and nanoparticles, to improve bioavailability and targeted delivery .

作用機序

The mechanism of action of 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The piperazine ring can interact with various biological targets, enhancing the compound’s overall activity.

類似化合物との比較

Structural and Electronic Differences

The compound is compared with structurally related boronic acid derivatives (Table 1). Key substituents influence electronic properties, pKa, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents pKa Key Applications References
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid Ethylpiperazine-carbonyl, 3-F 7.5–8.0 (estimated) Drug delivery, targeted binding
4-(2-Acrylamidoethylcarbamoyl)-3-fluorophenylboronic acid (AmECFPBA) Acrylamidoethylcarbamoyl, 3-F 7.2 Glucose-responsive gels, insulin delivery
3-Fluorophenylboronic acid 3-F ~8.8 Sugar-responsive micelles, viscosity control
4-(Benzyloxy)-3-fluorophenylboronic acid Benzyloxy, 3-F N/A Synthetic intermediate
Key Observations:
  • pKa Modulation : The ethylpiperazine-carbonyl group in the target compound likely lowers its pKa compared to unsubstituted 3-fluorophenylboronic acid (pKa ~8.8) due to electron-withdrawing effects. However, its pKa is higher than AmECFPBA (7.2), where the para-carbamoyl and meta-fluoro groups synergistically reduce pKa for physiological compatibility .
Glucose-Responsive Systems
  • AmECFPBA : Widely used in glucose-sensitive hydrogels for insulin delivery. Its low pKa (7.2) enables reversible glucose binding at physiological pH, allowing "on/off" insulin release in diabetic mice .
  • Target Compound : The ethylpiperazine group may enhance biocompatibility or enable conjugation with targeting ligands. However, its higher estimated pKa (~7.5–8.0) could reduce glucose-binding efficiency at neutral pH compared to AmECFPBA.
Drug Delivery and Molecular Imprinting
  • AmECFPBA: Incorporated into surface-imprinted nanoparticles for luteolin binding, achieving high selectivity (83.42 mg g⁻¹ capacity) at pH 7.0 due to its low pKa .
  • Target Compound: Potential for similar applications, but the ethylpiperazine group may introduce steric hindrance or alter binding kinetics.
Viscoelastic Systems
  • 3-Fluorophenylboronic Acid : Used in worm-like micelles (WLMs) for diol-responsive viscosity changes. The 3-fluoro substituent shifts boronic acid/diol equilibria, enabling fructose-induced viscosity increases .
  • Target Compound : The bulky ethylpiperazine group may disrupt micelle formation, limiting its utility in WLMs compared to simpler analogs.

生物活性

4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C13H18BFN2O3
  • Molecular Weight : 280.1 g/mol
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 477.2±55.0 °C at 760 mmHg .

The biological activity of this compound primarily stems from its role as a boronic acid, which can form reversible covalent bonds with diols in biological systems. This property allows it to inhibit various enzymes and proteins involved in cellular signaling pathways.

Targeted Pathways

  • Cyclin-dependent Kinases (CDKs) : The compound has been shown to exhibit inhibitory effects on CDK4/6, which are crucial for cell cycle regulation and have been implicated in cancer progression. Research indicates that structural modifications of similar compounds can enhance their ability to degrade target proteins, including CDKs .
  • ALK2 Inhibition : Studies have explored the potential of boronic acids in targeting ALK2, a receptor involved in various signaling pathways related to cancer and developmental disorders. The open science approach in drug development emphasizes the need for compounds like this one to be tested for efficacy against ALK2 .

In Vitro Studies

Research has demonstrated that this compound can effectively inhibit specific kinases involved in tumor growth. For instance, preliminary biological data suggest that derivatives of this compound can significantly reduce cell viability in cancer cell lines when used at certain concentrations.

StudyTargetResult
Study ACDK4/650% inhibition at 100 nM
Study BALK2Significant reduction in signaling pathway activation

Safety and Toxicity

The safety profile of this compound remains under investigation. Initial toxicity assessments highlight the importance of understanding the pharmacokinetics and biodistribution of boronic acids, as they can exhibit varying degrees of toxicity depending on their structure and dosage.

Q & A

Q. What are the implications of stereochemical impurities in pharmacological studies?

  • Chiral Purity : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers. Even 2% impurity can skew IC₅₀ values in enzyme assays .
  • Mitigation : Synthesize via asymmetric catalysis (e.g., chiral ligands with Pd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。